5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole
Overview
Description
5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound is part of the oxadiazole family, known for their applications in medicinal chemistry, particularly as antimicrobial and anticancer agents .
Preparation Methods
The synthesis of 5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with benzyl isocyanate under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with cellular targets, leading to the disruption of essential biological processes. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis, while its anticancer effects are linked to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
5-phenyl-3-(4-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a benzyl group.
5-benzyl-3-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a chlorine atom.
5-benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a nitro group instead of a chlorine atom.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQPNPKLYSDTBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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